molecular formula C13H16ClNO2 B1486352 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082861-90-2

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Cat. No. B1486352
CAS RN: 1082861-90-2
M. Wt: 253.72 g/mol
InChI Key: JIHHJOJRUSZPRP-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBPM, is a chemical compound with a wide range of applications in the scientific research field. Its properties make it an ideal candidate for use in laboratory experiments in various fields such as pharmacology, biochemistry, and physiology. CBPM has been widely studied and is known to be an effective tool for studying a variety of biochemical and physiological processes.

Scientific Research Applications

Antimalarial Activity

The compound has shown potential in the fight against malaria, particularly against resistant strains of Plasmodium falciparum. Studies suggest that the hydroxyl group in the alcohol analogues of piperidine derivatives, such as “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol”, contributes significantly to their antimalarial activity . These findings are crucial as they offer a pathway to develop new antimalarial drugs, especially in areas where resistance to current treatments is prevalent.

Drug Synthesis and Design

Piperidine derivatives are key building blocks in drug design due to their presence in many pharmaceutical classes. The structural features of “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol” make it a valuable candidate for synthesizing various drugs. Its core structure can be modified to enhance biological activity and selectivity for specific targets .

Pharmacological Applications

The versatility of piperidine derivatives extends to more than twenty classes of pharmaceuticals. “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol” could be involved in the synthesis of compounds with diverse pharmacological activities, ranging from central nervous system agents to cardiovascular drugs .

Biological Screening

The compound’s core structure is suitable for biological screening, including in vivo studies in animal models of diseases like malaria. This process is essential for identifying and optimizing biologically active compounds that could lead to important therapeutic leads.

Chemical Research

In chemical research, “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol” can be used to study intra- and intermolecular reactions, leading to the formation of various piperidine derivatives. This research can contribute to the development of fast and cost-effective methods for synthesizing substituted piperidines .

Therapeutic Applications

Piperidine byproducts, including “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol”, exhibit pharmacophoric features that are utilized in different therapeutic applications. They can act as precursors or intermediates in the production of drugs targeting various diseases .

Resistance Mechanism Studies

The compound can be used to understand the mechanisms of drug resistance, particularly in pathogens like Plasmodium falciparum. By studying how derivatives of piperidine interact with resistant strains, researchers can develop strategies to overcome resistance .

Lead Compound Development

As a lead compound, “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol” can be the starting point for the development of new drugs. Its structure allows for modifications that can enhance its efficacy and reduce toxicity, making it a valuable asset in drug discovery .

properties

IUPAC Name

(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHJOJRUSZPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.